molecular formula C21H22N2O4S B4396051 N-(2-furylmethyl)-1-(2-naphthylsulfonyl)-4-piperidinecarboxamide

N-(2-furylmethyl)-1-(2-naphthylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B4396051
M. Wt: 398.5 g/mol
InChI Key: VSOVRISLJSPWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Furylmethyl)-1-(2-naphthylsulfonyl)-4-piperidinecarboxamide is a synthetic piperidinecarboxamide derivative characterized by two distinct substituents:

  • 2-Furylmethyl group: A heterocyclic furan-derived substituent at the carboxamide nitrogen, which may influence metabolic pathways due to furan’s propensity for oxidation.

The compound’s pharmacological profile remains underexplored, but its structural features align with piperidinecarboxamides studied for central nervous system (CNS) or metabolic targets .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c24-21(22-15-19-6-3-13-27-19)17-9-11-23(12-10-17)28(25,26)20-8-7-16-4-1-2-5-18(16)14-20/h1-8,13-14,17H,9-12,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOVRISLJSPWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Known Activity/Applications
N-(2-Furylmethyl)-1-(2-naphthylsulfonyl)-4-piperidinecarboxamide 2-Naphthylsulfonyl, 2-furylmethyl ~450–500 (estimated) Undocumented; structural analog
1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide Acetyl, 6-chloro-benzothiazol-2-yl Not provided Alkaloid; potential CNS modulation
1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide 3,5-Dimethyl-pyrazolyl acetyl Not provided Uncharacterized; pyrazole’s H-bonding
Otenabant (CP-945,598) Purin-6-yl, ethylamino, dichlorophenyl 510.42 Cannabinoid CB1 antagonist; obesity
A939572 2-Chlorophenoxy, methylcarbamoyl phenyl 387.86 Research chemical; unlicensed
Key Observations:
  • Substituent Diversity : The target compound’s naphthylsulfonyl group distinguishes it from analogs with benzothiazole (), pyrazole (), or purine () moieties. Sulfonyl groups enhance binding affinity in receptor-ligand interactions compared to acetyl or alkyl chains .
  • Molecular Weight: Otenabant’s higher molecular weight (510.42 g/mol) stems from its dichlorophenyl and purine substituents, whereas A939572’s lower weight (387.86 g/mol) reflects a less bulky chlorophenoxy group .
  • The target compound’s furan moiety may raise metabolic stability concerns, as furans are prone to forming reactive intermediates .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Pyrazole and benzothiazole analogs (–2) may exhibit better aqueous solubility due to polar heterocycles, whereas the target compound’s sulfonyl group could reduce solubility .
  • Metabolic Stability : Sulfonyl groups are typically metabolized via glucuronidation or oxidation , while furans may undergo cytochrome P450-mediated oxidation, necessitating detailed toxicokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furylmethyl)-1-(2-naphthylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-furylmethyl)-1-(2-naphthylsulfonyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.